5-(4-Ethoxyphenoxy)furan-2-carbaldehyde CAS 1291489-83-2 properties
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde CAS 1291489-83-2 properties
This guide provides an in-depth technical analysis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS 1291489-83-2) , a specialized heterocyclic building block used in medicinal chemistry. This compound serves as a critical scaffold for developing antimicrobial agents, kinase inhibitors, and hemoglobin modulators.
[1][2][3]
Executive Summary
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a bifunctional pharmacophore combining an electron-rich furan ring with a lipophilic ethoxyphenyl ether tail and a reactive aldehyde "warhead." In drug discovery, this specific architecture is valued for its ability to bridge hydrophobic pockets (via the ethoxyphenyl group) while engaging nucleophilic residues (e.g., cysteine or lysine) or forming reversible covalent bonds (Schiff bases) via the aldehyde.
Chemical Identity & Key Parameters
| Parameter | Technical Specification |
| CAS Number | 1291489-83-2 |
| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| SMILES | CCOc1ccc(Oc2ccc(C=O)o2)cc1 |
| LogP (Predicted) | 2.8 ± 0.3 (Lipophilic) |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
| Appearance | Pale yellow to amber crystalline solid or viscous oil |
Synthetic Methodology
The synthesis of 5-aryloxyfurfurals requires precision to prevent polymerization of the sensitive furan-aldehyde moiety. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) .
Protocol 1: SNAr Displacement via 5-Halofurfural
This protocol utilizes 5-bromo-2-furaldehyde, a commercially stable precursor, reacting with 4-ethoxyphenol.
Reagents:
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Substrate: 5-Bromo-2-furaldehyde (1.0 eq)
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Nucleophile: 4-Ethoxyphenol (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, freshly ground.
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Solvent: DMF (N,N-Dimethylformamide) or DMSO.
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Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate potassium chelation.
Step-by-Step Workflow:
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Preparation: Charge a flame-dried round-bottom flask with 4-ethoxyphenol and anhydrous DMF under an inert atmosphere (N₂ or Ar).
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Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. This generates the phenoxide anion in situ.
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Addition: Dropwise add a solution of 5-bromo-2-furaldehyde in DMF to the phenoxide mixture. Critical: Slow addition prevents local excesses that lead to side reactions.
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Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should convert to a new, less polar spot.
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Workup: Quench the reaction by pouring into ice-cold water (10x volume). The product will precipitate or oil out.
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Purification: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.
Mechanistic Pathway (SNAr)
The reaction proceeds via an addition-elimination mechanism where the phenoxide attacks the C5 position of the furan, stabilized by the electron-withdrawing aldehyde at C2.
Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of the target ether.
Chemical Reactivity & Stability
Understanding the dual reactivity of the aldehyde and the ether linkage is vital for downstream applications.
A. Aldehyde Reactivity (The "Warhead")
The C2-aldehyde is highly reactive due to the electron-rich furan ring, making it an excellent electrophile for:
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Schiff Base Formation: Reacts with primary amines (R-NH₂) to form azomethines (-CH=N-). This is the primary route for synthesizing antimicrobial hydrazones.
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Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form Michael acceptors.
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Oxidation: Easily oxidized to 5-(4-ethoxyphenoxy)furan-2-carboxylic acid (requires protection from air during storage).
B. Ether Stability
The C5-O-Phenyl ether bond is robust under basic conditions but sensitive to strong Lewis acids (e.g., BBr₃), which can cleave the ethoxy group or the furan-ether bond.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.
Antimicrobial & Antifungal Agents
Derivatives of 5-aryloxyfurfurals act as bioisosteres for nitrofurantoin-type antibiotics. The ethoxy tail improves membrane permeability, while the aldehyde-derived hydrazones inhibit bacterial DNA synthesis.
Hemoglobin Modulators (Sickle Cell Disease)
Aldehydes bind reversibly to the N-terminal valine of the hemoglobin
Experimental Workflow: Schiff Base Library Generation
To utilize this compound in a screening library:
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Dissolve 1.0 eq of CAS 1291489-83-2 in Ethanol.
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Add 1.0 eq of diverse amine building blocks (hydrazides, anilines).
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Catalyze with 1 drop of Glacial Acetic Acid.
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Reflux for 2 hours.
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Isolate the precipitate (Schiff base) for biological assay.
Figure 2: Divergent synthesis workflows for drug discovery using the 5-(4-ethoxyphenoxy)furan-2-carbaldehyde scaffold.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust/mist generation. |
| Storage | Air/Light Sensitive | Store at 2–8°C under Argon. Dark container. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Synthesis of 5-substituted furan-2-carbaldehydes: BenchChem. (2025).[1][2] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from
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Mechanistic Insight on SNAr in Furans: National Institutes of Health (NIH). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs. PMC Articles. Retrieved from
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General Furan Chemistry & Properties: Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-furaldehyde. Retrieved from
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Analogous Compound Data (5-Phenoxyfuran-2-carbaldehyde): PubChem. Compound Summary for CAS 60698-30-8. Retrieved from
